1-(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

Description

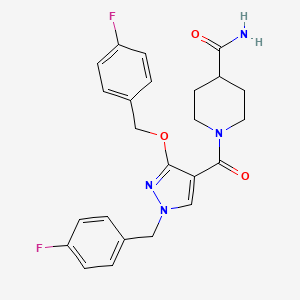

This compound features a pyrazole core substituted with two 4-fluorobenzyl groups: one directly attached to the nitrogen (N1) and the other as an ether substituent (O-linked) at position 3. The pyrazole’s C4 position is connected via a carbonyl group to a piperidine ring, which is further functionalized with a carboxamide group at position 4.

Properties

IUPAC Name |

1-[3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carbonyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F2N4O3/c25-19-5-1-16(2-6-19)13-30-14-21(24(32)29-11-9-18(10-12-29)22(27)31)23(28-30)33-15-17-3-7-20(26)8-4-17/h1-8,14,18H,9-13,15H2,(H2,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUDFIZYSMRFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the fluorobenzyl groups: This step involves the nucleophilic substitution of a suitable leaving group with 4-fluorobenzyl chloride.

Coupling with piperidine: The final step involves coupling the pyrazole derivative with piperidine-4-carboxylic acid under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorobenzyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: 4-fluorobenzyl chloride in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound exhibits a range of biological activities due to its ability to interact with various biological targets. Notably, it has shown promise in the following areas:

Anti-inflammatory Activity

Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By blocking these enzymes, the compound could potentially reduce inflammation and pain associated with various conditions.

Anticancer Potential

Preliminary studies suggest that 1-(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide may possess anticancer properties. Its structural similarity to known anticancer agents suggests it could interfere with cancer cell proliferation and induce apoptosis.

Research Findings and Case Studies

A review of current literature reveals several studies focusing on the pharmacological effects of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell growth in breast and colon cancer cells.

- Mechanism of Action : Investigations into its mechanism have shown that the compound may modulate signaling pathways involved in cell survival and apoptosis, particularly those associated with the PI3K/Akt pathway.

- Animal Models : In vivo studies using animal models have supported its anti-inflammatory and analgesic properties. Administration of the compound resulted in significant reductions in pain scores and inflammatory markers compared to control groups.

Data Tables

Mechanism of Action

The mechanism of action of 1-(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-{[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-yl]Carbonyl}Piperidine-4-One

- Structural Differences : The piperidine moiety here is substituted with a ketone (C=O) instead of a carboxamide (-CONH2). The pyrazole ring bears a 4-chlorophenyl group at C5 and a 4-fluorophenyl group at N1, differing from the target compound’s dual 4-fluorobenzyl substituents .

- Activity: Exhibits antimicrobial properties, attributed to halogenated aromatic groups enhancing membrane penetration and target binding.

N-[1-(4-Fluorobenzyl)-1H-Pyrazol-4-yl]-5-(2-Furyl)-1,2-Oxazole-3-Carboxamide

- Structural Differences : Replaces the piperidine-carboxamide with an oxazole-carboxamide. The pyrazole retains a 4-fluorobenzyl group but lacks the ether-linked substituent .

- The absence of a piperidine linker may limit interactions with deeper hydrophobic pockets in biological targets.

1-(4-Fluorobenzoyl)-N-(5-Methyl-1,2-Oxazol-3-yl)Piperidine-4-Carboxamide

- Structural Differences : Substitutes the pyrazole core with an isoxazole and replaces the ether-linked fluorobenzyl with a benzoyl group. The piperidine-carboxamide is retained .

- Implications : The benzoyl group may enhance metabolic stability but reduce selectivity due to increased lipophilicity. Isoxazole’s electron-rich nature could influence binding to enzymes like cyclooxygenases.

Pharmacological and Functional Comparisons

Receptor Binding Profiles

Compounds from , such as tert-butyl (2S)-cyclohexyl({[5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}amino)ethanoate (28a), were evaluated for neurotensin receptor (NTS1/NTS2) activity using calcium mobilization assays. Their EC50 values (low nM range) highlight the importance of fluorophenyl and dimethoxyphenyl groups in receptor affinity . The target compound’s dual fluorobenzyl groups and carboxamide may similarly enhance receptor interactions, though specific data are unavailable.

Antimicrobial Activity

The piperidine-4-one derivative in demonstrated broad-spectrum antimicrobial activity, with halogenated aromatic groups critical for disrupting microbial membranes .

Structural and Electronic Effects

Role of Halogenation

- Fluorine : In both the target compound and analogs, fluorinated groups enhance lipid solubility and metabolic stability via C-F bond strength. The 4-fluorobenzyl groups may also engage in edge-to-face aromatic interactions with target proteins .

Carboxamide vs. Ketone Functional Groups

- Carboxamide: Introduces hydrogen-bond donor/acceptor capabilities, improving interactions with polar residues in binding pockets. This may explain the target compound’s hypothesized superior receptor affinity over ketone-containing analogs .

Biological Activity

1-(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a synthetic compound featuring a complex structure that includes a pyrazole moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activities associated with this compound, supported by case studies and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C23H24F2N4O3

- Molecular Weight : 442.46 g/mol

- CAS Number : 1192944-73-2

The presence of fluorine atoms and the piperidine ring suggests potential interactions with biological targets, enhancing its pharmacological profile.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study highlighted the synthesis of various pyrazole compounds, some of which demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . The specific compound may exhibit similar mechanisms due to its structural similarities to other active pyrazole derivatives.

Antimicrobial Activity

The compound's structure may also confer antimicrobial properties. Studies on related pyrazole derivatives have indicated activity against various bacterial strains, including E. coli and S. aureus. For example, certain synthesized compounds showed promising results against these pathogens, suggesting that the presence of the piperidine moiety could enhance antibacterial efficacy .

Anticancer Potential

There is emerging evidence that pyrazole compounds can act as anticancer agents. A review of related compounds indicates that modifications in the pyrazole structure can lead to significant cytotoxic effects against cancer cell lines . The specific compound's ability to inhibit cancer cell proliferation remains an area for further investigation.

In Vivo Studies

In vivo studies using carrageenan-induced edema models have shown that certain pyrazole derivatives exhibit substantial anti-inflammatory effects, with some compounds achieving up to 78% inhibition compared to ibuprofen . These findings suggest that this compound may also possess significant anti-inflammatory properties.

Mechanistic Insights

Mechanistic studies have indicated that pyrazole derivatives can modulate inflammatory pathways by inhibiting key pro-inflammatory mediators. For instance, compounds with similar structures have been reported to inhibit cyclooxygenase enzymes, leading to decreased prostaglandin synthesis . Understanding these mechanisms is crucial for developing therapeutic applications for this compound.

Comparative Analysis of Related Compounds

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction efficiency be optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazole core followed by sequential substitutions. Key steps include:

- Fluorobenzyl Group Introduction : Alkylation using 4-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to attach fluorinated substituents to the pyrazole ring .

- Piperidine Coupling : Amide bond formation between the pyrazole-carbonyl intermediate and piperidine-4-carboxamide via coupling reagents like EDC/HOBt .

- Optimization Strategies :

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm fluorobenzyl substituents (δ ~7.2–7.4 ppm for aromatic protons) and piperidine ring conformation .

- Mass Spectrometry (HRMS) : To verify molecular weight (calculated for C₂₅H₂₃F₂N₃O₃: 467.17 g/mol) and fragmentation patterns .

- X-ray Crystallography : For resolving 3D conformation, particularly the orientation of fluorobenzyl groups and amide bond geometry .

Q. What are the hypothesized biological targets based on structural analogs?

- Kinase Inhibition : Pyrazole-piperidine hybrids often target kinases (e.g., PI3K, EGFR) due to the amide group’s hydrogen-bonding capacity .

- GPCR Modulation : Fluorinated aromatic systems may interact with serotonin or dopamine receptors .

- Enzyme Inhibition : The carboxamide moiety could inhibit proteases or hydrolases via transition-state mimicry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Comparative Assays : Replicate studies using identical cell lines (e.g., HEK293 for GPCRs) and standardized protocols (IC₅₀ measurements) .

- Structural Analysis : Compare X-ray structures of analogs to identify critical binding motifs (e.g., fluorobenzyl orientation affecting target selectivity) .

- Meta-Analysis : Use computational tools (e.g., ChEMBL) to correlate substituent patterns with activity trends across related compounds .

Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets (e.g., PI3Kγ PDB: 3L08) .

- MD Simulations : GROMACS simulations (100 ns) to assess stability of fluorobenzyl-piperidine conformations in aqueous/lipid bilayers .

- QSAR Modeling : Train models on pyrazole-carboxamide datasets to predict logP and toxicity (e.g., ADMETlab 2.0) .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura couplings to reduce halogenated impurities .

- Solvent Selection : Replace DMF with acetonitrile to suppress side reactions in alkylation steps .

- Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to accelerate slow steps and improve yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.